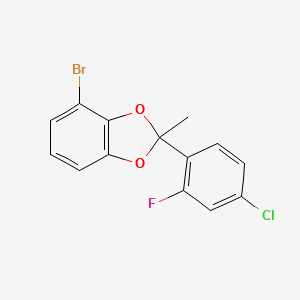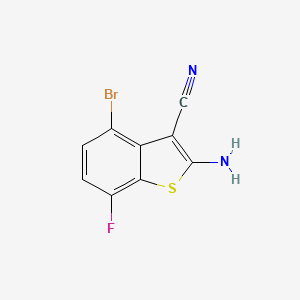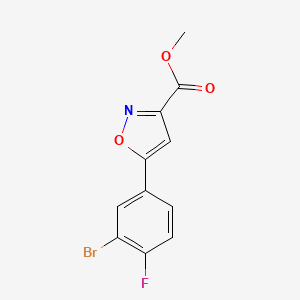![molecular formula C14H24BN3O4 B13698707 1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid](/img/structure/B13698707.png)
1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33549022 is a chemical compound known for its unique properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of MFCD33549022 involves several synthetic routes. One common method includes the reaction of specific precursor compounds under controlled conditions. The reaction typically requires a catalyst to facilitate the process and achieve high yields. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of MFCD33549022 is scaled up using large reactors and continuous flow systems. The process involves the same basic principles as laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of advanced technologies and automation ensures consistent quality and high production rates.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD33549022 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification. Conditions such as temperature and solvent choice are crucial for successful reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of MFCD33549022, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
MFCD33549022 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: MFCD33549022 is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of MFCD33549022 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects
Comparaison Avec Des Composés Similaires
MFCD33549022 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups are analyzed to understand their differences and similarities.
Uniqueness: MFCD33549022 may exhibit unique properties, such as higher stability, reactivity, or specific biological activities, making it valuable for certain applications.
Propriétés
Formule moléculaire |
C14H24BN3O4 |
|---|---|
Poids moléculaire |
309.17 g/mol |
Nom IUPAC |
[1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C14H24BN3O4/c1-14(2,3)22-13(19)17-7-4-11(5-8-17)10-18-9-6-12(16-18)15(20)21/h6,9,11,20-21H,4-5,7-8,10H2,1-3H3 |
Clé InChI |
PNQMHXQIXOJKDB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NN(C=C1)CC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13698688.png)


![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
